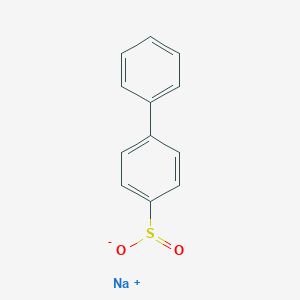

sodium;4-phenylbenzenesulfinate

Description

Historical Context of Aryl Sulfur Compounds in Organic Synthesis

The study of organosulfur compounds, organic molecules containing a carbon-sulfur bond, has a rich history dating back to the 19th century. researchgate.net These compounds are not merely a chemical curiosity; they are abundant in nature and are essential for life. wikipedia.org For instance, the amino acids cysteine and methionine, fundamental building blocks of proteins, are organosulfur compounds. wikipedia.org Historically, the synthesis and understanding of simple sulfur-containing functional groups like thiols (R-SH) and sulfides (R-S-R') laid the groundwork for more complex chemistry. researchgate.netnumberanalytics.com Sulfides, also known as thioethers, were first synthesized and characterized in the 1800s and have since become crucial intermediates in the synthesis of complex molecules. numberanalytics.com The development of methods to form carbon-sulfur bonds was a foundational step, enabling the later exploration of various sulfur oxidation states, including sulfoxides, and the highly valuable sulfones. numberanalytics.comacs.org

Significance of Aryl Sulfinate Salts as Versatile Synthetic Intermediates

Aryl sulfinate salts, such as sodium 4-phenylbenzenesulfinate, have emerged as exceptionally versatile intermediates in organic synthesis. researchgate.netrsc.orgresearchgate.net Their value stems from their stability, ease of handling as compared to odorous thiols or toxic gases like sulfur dioxide, and their dual reactivity. researchgate.netnih.gov They can act as nucleophiles or be used to generate sulfonyl radicals, opening up a wide array of synthetic possibilities. rsc.org

One of their most significant applications is in the synthesis of sulfones, which are prominent structural motifs in medicinal chemistry, agrochemicals, and materials science. nih.govrsc.org Traditional methods to create sulfones often involved the harsh oxidation of sulfides, a process that is not always compatible with sensitive functional groups. nih.govrsc.org Aryl sulfinates provide a milder and more direct route. rsc.orgacs.org They can be coupled with a variety of partners, including aryl halides, vinyl halides, and alkyl halides, to form sulfones under conditions often catalyzed by transition metals like palladium or nickel. researchgate.netnih.govacs.org This approach offers greater functional group tolerance and allows for the precise installation of the sulfonyl group. rsc.orgnih.gov

Furthermore, the intrinsic ionic nature of sulfinate salts, while sometimes posing purification challenges due to their insolubility in organic solvents, also underscores their stability as bench-stable, nonvolatile solids. nih.govacs.org The development of methods using SO2 surrogates, like DABSO, has further expanded the accessibility and ease of synthesis for aryl sulfinates from precursors like aryl boronic acids or Grignard reagents. acs.orgnih.gov

Current Research Landscape and Emerging Areas for Aryl Sulfinates

The field of aryl sulfinate chemistry is dynamic, with significant ongoing research focused on developing novel, more efficient, and sustainable synthetic methods. A major area of advancement is the use of photoredox catalysis. nih.govrsc.orgnih.gov Dual photoredox/nickel catalysis has enabled the cross-coupling of aryl sulfinates with aryl halides at room temperature, under base-free conditions, and with high tolerance for a wide range of functional groups. rsc.orgrsc.orgacs.orgnih.gov This approach is particularly valuable for synthesizing complex, biologically relevant molecules. nih.govrsc.org

Another emerging trend is the development of one-pot procedures where aryl sulfinates are generated in situ and used immediately in a subsequent reaction. acs.orgnih.gov This strategy avoids the isolation of the sulfinate salt, streamlining the synthetic process. For example, researchers have developed site-selective C–H functionalization methods to generate aryl sulfinates that can be trapped in the same reaction vessel to form diverse sulfonyl-containing products. acs.orgnih.gov

The utility of sulfinates as precursors to sulfonyl radicals continues to be explored in various transformations. nih.gov This reactivity is harnessed in desulfinative coupling reactions, where the sulfinate group is extruded as sulfur dioxide to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netconcordia.ca Researchers are also designing novel sulfinate reagents, including "masked" sulfinates, which are more soluble in organic solvents and can be unmasked under specific conditions to release the reactive sulfinate. nih.gov These innovations promise to further expand the synthetic utility of aryl sulfinates like sodium 4-phenylbenzenesulfinate, making them even more powerful tools for chemists.

Properties

IUPAC Name |

sodium;4-phenylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOLEKULGWLSNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 4 Phenylbenzenesulfinate and Analogous Aryl Sulfinates

Direct Synthetic Routes to Aryl Sulfinate Salts

Direct methods for preparing aryl sulfinate salts are crucial for their application in subsequent chemical transformations. These routes often focus on efficiency, mild conditions, and functional group tolerance.

Preparation from Sulfonyl Chlorides

A classical and widely used method for the synthesis of aryl sulfinate salts is the reduction of the corresponding aryl sulfonyl chlorides. acs.orgorganic-chemistry.org This approach typically involves treating the sulfonyl chloride with a reducing agent. Common reagents for this transformation include zinc dust or sodium sulfite (B76179). acs.org

One specific process involves the reduction of a sulfonyl chloride with a sulfite or a hydrogensulfite in the presence of a hydrogenphosphate. organic-chemistry.orgacs.org For instance, a sodium sulfinate can be prepared by reducing a sulfonyl chloride with sodium sulfite or sodium hydrogensulfite in the presence of disodium (B8443419) hydrogenphosphate. organic-chemistry.orgacs.org This method is advantageous as it can be performed in a mixture of an organic solvent and water. organic-chemistry.org

A detailed procedure for a related compound, sodium 4-methylbenzenesulfinate (B2793641), involves dissolving 4-methylbenzenesulfonyl chloride in an organic solvent like dichloromethane (B109758) and adding this solution dropwise to an aqueous solution of sodium sulfite. acs.org Sodium hydroxide (B78521) is used as an acid scavenger to maintain an alkaline pH, which is regulated by the sodium sulfite and sodium bisulfite buffer pair formed in the reaction. acs.org The solvent is then removed by distillation, and the product is isolated by cooling, filtration, and washing. acs.org

Table 1: Synthesis of Sodium 4-methylbenzenesulfinate from Sulfonyl Chloride This table is generated based on data for a structurally analogous compound.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | 4-methylbenzenesulfonyl chloride is dissolved in dichloromethane. | Prepare the reactant solution. |

| 2 | The dichloromethane solution is added dropwise to an aqueous solution of sodium sulfite, with simultaneous addition of 10% sodium hydroxide solution. | Reduction of the sulfonyl chloride to the sulfinate salt. |

| 3 | The solvent (dichloromethane) is recovered by distillation. | Isolate the aqueous product solution. |

| 4 | The aqueous solution is cooled, filtered, washed with water, and dried. | Purify and isolate the final product. |

Data sourced from patent CN101786973B. acs.org

This reduction pathway is a foundational technique for accessing aryl sulfinate salts from readily available sulfonyl chloride precursors. acs.org

Synthesis via Oxidation of Sulfides

The oxidation of sulfides (thioethers) presents another route to sulfinates, although careful control is necessary to prevent over-oxidation to the corresponding sulfones. researchgate.net A more direct approach involves the oxidation of thiolates, which can be generated from thiols.

A notable method involves the oxidation of aromatic lithium thiolates to produce lithium arenesulfinates. nih.govnih.govumn.edu This transformation can be achieved using an oxaziridine-mediated oxidation reaction. nih.govumn.edu The resulting lithium arenesulfinates are valuable precursors for further synthetic applications. nih.govnih.gov For example, they can be readily S-alkylated to form aryl sulfones. nih.gov This method provides an attractive entry point to sulfinate salts directly from thiol precursors. umn.edu While many methods focus on the selective oxidation of sulfides to sulfoxides, the oxidation of the corresponding metal thiolates offers a more direct pathway to the desired sulfinate salt. organic-chemistry.orgrsc.orgrichmond.edu

Routes Involving Michael Addition of Thiolates

Multi-step sequences commencing with a Michael addition of a thiol have been developed for the synthesis of sodium sulfinates. One such conventional method involves the Michael addition of a thiol to acrylonitrile, which results in a sulfide (B99878) intermediate. researchgate.net This sulfide is then oxidized, typically using hydrogen peroxide in glacial acetic acid, to form the corresponding sulfone. In the final step, treatment of the sulfone with an equivalent amount of a sodium thiol salt cleaves the molecule to afford the desired sodium sulfinate in good yield. researchgate.net This sequence leverages the reactivity of α,β-unsaturated systems to build a carbon skeleton that is later modified to release the sulfinate salt. researchgate.net

Synthesis Utilizing Ethyl Propiolate

An improved synthesis of both aromatic and aliphatic sodium sulfinates has been developed that utilizes ethyl propiolate. researchgate.net This method proceeds in a manner analogous to the route involving acrylonitrile. researchgate.net The process begins with a thioconjugate addition (a type of Michael addition) of a thiol to the ethyl propiolate. researchgate.netbeilstein-journals.org This is followed by oxidation of the resulting thioether adduct to a sulfone. The final step involves cleavage of the sulfone intermediate, likely with a sodium thiol salt, to yield the target sodium sulfinate. researchgate.net While detailed conditions are not extensively reported, the strategy is noted as a substantial improvement for accessing these sulfinate salts. researchgate.net

It is important to distinguish this synthetic route to sulfinates from reactions of sulfinates with propiolates. For example, phenyl propiolates can undergo radical sulfonylation and cyclization with sodium sulfinates to produce 3-phenylsulfonylcoumarins, a reaction where the sulfinate is a starting material rather than the product. nih.gov

Electrochemical Preparations of Sulfinate Esters

Electrochemical methods offer a modern and often milder alternative for synthesizing sulfinate derivatives, particularly sulfinate esters. rsc.orgresearchgate.net These techniques can bypass the need for chemical oxidants. rsc.org

One prominent method is the nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols. researchgate.netresearchgate.net This reaction is typically carried out in an undivided cell using graphite (B72142) and nickel electrodes. researchgate.net The process involves the nickel-catalyzed oxidation of thiols in the presence of an alcohol to directly form the sulfinate ester. researchgate.net A wide array of alcohols, including sterically hindered ones like L-menthol, can be successfully employed, leading to the corresponding sulfinate esters in good to moderate yields. researchgate.netresearchgate.net

Table 2: Electrochemical Synthesis of Sulfinate Esters from 4-Methylbenzenethiol and Various Alcohols

| Alcohol | Product | Yield |

|---|---|---|

| Methanol | Methyl 4-methylbenzenesulfinate | Good |

| Ethanol | Ethyl 4-methylbenzenesulfinate | Excellent |

| Propan-1-ol | Propyl 4-methylbenzenesulfinate | Excellent |

| Butan-1-ol | Butyl 4-methylbenzenesulfinate | Excellent |

| L-Menthol | Menthyl 4-methylbenzenesulfinate | Good |

This table represents a selection of results from the specified electrochemical method. researchgate.netresearchgate.net

Furthermore, electrochemical oxidative coupling between thiophenols and alcohols has been achieved without the use of metal catalysts, providing direct access to a diverse range of sulfinic esters. rsc.org These electrosynthesis processes are valued for their operational simplicity and reduced reliance on potentially hazardous reagents. rsc.orgresearchgate.net

Synthesis from Aryl Iodides

The transition-metal-catalyzed cross-coupling of aryl halides, particularly aryl iodides, with a sulfur dioxide source is a powerful and contemporary strategy for synthesizing aryl sulfinate salts. nih.govorganic-chemistry.orgresearchgate.net These methods often exhibit high functional group tolerance and proceed under mild conditions. organic-chemistry.org

Copper-catalyzed protocols are frequently employed. organic-chemistry.org One approach uses a copper-catalyzed reaction between aryl iodides and a commercial sulfonylation reagent, sodium 1-methyl 3-sulfinopropanoate (SMOPS), to create masked aryl sulfinates. acs.orgorganic-chemistry.org These masked intermediates, which are β-ester aryl sulfones, can be easily unmasked under basic conditions to generate the desired sulfinate salt in situ for further functionalization. acs.orgorganic-chemistry.org This strategy cleverly bypasses the often-challenging isolation and purification of the hygroscopic sulfinate salts. organic-chemistry.org

Palladium-catalyzed reactions have also been developed. A novel palladium-catalyzed sulfination of aryl and heteroaryl halides provides access to a wide range of aryl sulfinates under mild conditions. These methods can be integrated into one-pot protocols to directly synthesize sulfones and sulfonamides from the aryl halide starting material. Gold-catalyzed sulfonylation of aryl iodides with sodium sulfinates has also been reported, although this method directly produces aryl sulfones rather than isolating the intermediate sulfinate salt. richmond.edu

Functional Group Interconversions for Sulfinate Formation

The synthesis of sodium 4-phenylbenzenesulfinate and its analogous aryl sulfinates can be achieved through various functional group interconversions. These methods offer strategic advantages by utilizing readily available or easily accessible precursors. Key approaches include the transformation of sulfones and the direct esterification of sulfinic acids with alcohols.

Approaches from Sulfones

The conversion of sulfones into sulfinates represents a valuable synthetic route, essentially involving a reduction of the sulfur center's oxidation state or a cleavage of a carbon-sulfur bond. This transformation is particularly useful for introducing the sulfinate moiety at a late stage of a synthetic sequence.

A notable strategy involves the conversion of methyl sulfones into the corresponding sulfinic acids. organic-chemistry.org Research has demonstrated a simple and efficient method where methyl sulfones are first alkylated using a benzylic halide. This is followed by an in situ elimination of the resulting styrene (B11656) in the presence of an excess of a suitable base, which yields the desired sulfinic acid. organic-chemistry.org This product can then be readily converted to its sodium salt.

Another approach centers on the cleavage of a sulfonyl group. For instance, β-phenylsulfonylketones have been utilized as templates where the key step is the β-elimination of the phenylsulfinate group after an appropriate substituent is introduced via alkylation of the intermediate sulfone anion. audreyli.com A more direct method involves designing a reagent that facilitates the introduction of a protected sulfinate moiety. One such method avoids harsh conditions by using sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) to react with alkyl or aryl halides. The resulting sulfone intermediate can then be treated with a base to furnish the aryl sulfinate salt. audreyli.com This methodology is notable for its mild conditions and tolerance of various sensitive functional groups like hydroxyls, esters, and halogens. audreyli.com

Sulfoxides, which are closely related to sulfones, can also serve as precursors. Sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions. Subsequent treatment with nucleophiles, including oxygen nucleophiles like alcohols, can lead to the formation of sulfinic acid esters. organic-chemistry.org

Table 1: Selected Research Findings on Sulfinate Synthesis from Sulfones

| Precursor Type | Reagents | Product | Key Findings | Reference |

|---|

Conversion of Sulfinic Acids and Alcohols to Sulfinate Esters

The direct condensation of sulfinic acids with alcohols provides a straightforward pathway to sulfinate esters. Unlike the synthesis of carboxylic esters, the direct acid-catalyzed esterification of sulfinic acids is challenging due to a competing disproportionation reaction that yields thiosulfonates and sulfonic acids. rsc.org Consequently, various coupling agents and catalysts have been developed to facilitate this transformation efficiently.

Condensation reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) have been successfully employed to mediate the synthesis of sulfinate esters from sulfinic acids and alcohols. rsc.org Another effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction of a sulfinic acid, such as p-toluenesulfinic acid, with CDI generates a sulfinylimidazole intermediate, which then readily reacts with a range of primary, secondary, and tertiary alcohols to afford the corresponding sulfinate esters in very good yields. organic-chemistry.org

Catalytic approaches have also proven effective. Lanthanide(III) triflates have been shown to catalyze the reaction between sulfinic acids and alcohols, providing good yields of the desired alkyl arenesulfinates. organic-chemistry.org More recently, organocatalysis has emerged as a powerful tool. In one method, prochiral sulfinates and alcohols undergo asymmetric condensation using a pentanidium organocatalyst and ethyl chloroformate as an oxophilic electrophile. nih.gov This process forms a mixed anhydride (B1165640) intermediate that subsequently reacts with an alcohol to produce enantioenriched sulfinate esters. nih.gov

Electrochemical methods offer a modern alternative for synthesizing sulfinate esters. An electrochemical oxidative coupling of thiophenols and alcohols can produce sulfinic esters smoothly at room temperature, using the oxygen from the air as the oxygen source and avoiding the need for metal catalysts or additional oxidants. organic-chemistry.orgchemrxiv.org

Table 2: Selected Methods for the Conversion of Sulfinic Acids and Alcohols to Sulfinate Esters

| Reagent/Catalyst | Alcohol Type | Key Features | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Various | A classic condensation reagent to overcome disproportionation. | rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | Primary, Secondary, Tertiary | Forms an activated sulfinylimidazole intermediate; provides very good yields. | organic-chemistry.org |

| Lanthanide(III) Triflates | Various | Catalytic method for efficient esterification. | organic-chemistry.org |

| Pentanidium Organocatalyst | Bioactive Alcohols | Achieves asymmetric condensation, yielding enantioenriched products. | nih.gov |

| Electrochemical Synthesis | Various | Metal-free, oxidant-free oxidative coupling using O₂ from the air. | organic-chemistry.orgchemrxiv.org |

Chemical Reactivity and Transformations of Sodium 4 Phenylbenzenesulfinate

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, enabling the synthesis of a wide array of functional molecules. Sodium 4-phenylbenzenesulfinate serves as a valuable precursor in these reactions, offering a stable and accessible source of the 4-phenylbenzenesulfinyl moiety.

Cross-coupling reactions are a powerful class of reactions that form a bond between two fragments with the aid of a metal catalyst. Sodium 4-phenylbenzenesulfinate has been successfully employed as a coupling partner in several types of these reactions.

The palladium-catalyzed desulfinative cross-coupling reaction is a potent method for the formation of carbon-carbon bonds, where a sulfinate group is extruded as sulfur dioxide. Sodium arylsulfinates, including sodium 4-phenylbenzenesulfinate, can act as arylation reagents in these transformations.

Research has demonstrated the utility of pyridine (B92270) and other heterocyclic sulfinates as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. nih.gov These sulfinate reagents are noted for their stability and ease of preparation, offering advantages over corresponding boronic acid derivatives. nih.gov The mechanism of this reaction has been studied in detail, revealing different catalyst resting states and turnover-limiting steps for carbocyclic versus heterocyclic sulfinates. nih.gov For carbocyclic sulfinates, the oxidative addition complex of the aryl bromide is the resting state, with transmetalation being the rate-limiting step. nih.gov

An efficient palladium-catalyzed desulfinative coupling of sodium arylsulfinates with aryl triflates has also been developed. nih.gov This reaction proceeds well with a low catalyst loading of Pd(OAc)₂ and XPhos as the ligand, accommodating a range of substrates. nih.gov

| Catalyst | Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) |

| Pd(OAc)₂ | XPhos | Sodium 4-phenylbenzenesulfinate | Aryl Triflate | 4-Phenyl-1,1'-biphenyl | Not Specified |

A one-pot, reductant-free, palladium-catalyzed desulfinative cross-coupling method has been developed for the synthesis of di(hetero)arylmethanes, which involves the in situ generation of benzyl (B1604629) sulfinates followed by their reaction with (hetero)aryl halides. nih.gov

The Chan-Lam coupling reaction provides a valuable route to form carbon-heteroatom bonds, typically using a copper catalyst. A Chan-Lam-type C-S coupling reaction has been developed utilizing sodium aryl sulfinates and organoboron compounds to synthesize diaryl thioethers. organic-chemistry.orgnih.gov This method employs a copper catalyst and potassium sulfite (B76179), which plays a crucial role in the deoxygenation of the sulfinate. organic-chemistry.org The reaction exhibits a broad substrate scope, tolerating both electron-rich and electron-poor sodium aryl sulfinates as well as various organoboron compounds like boronic acids, boronates, and trifluoroborates. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a radical pathway. organic-chemistry.orgnih.gov This approach offers a practical and safer alternative to traditional thiol-based methods for thioether synthesis. organic-chemistry.org

| Catalyst | Additive | Substrate 1 | Substrate 2 | Product | Yield (%) |

| Copper Catalyst | Potassium Sulfite | Sodium 4-phenylbenzenesulfinate | Arylboronic Acid | 4-Phenylphenyl Aryl Thioether | Up to 92% |

Sulfinylation reactions involve the introduction of a sulfinyl group into a molecule. Sodium 4-phenylbenzenesulfinate can be converted into sulfinate esters, which are key reagents in these transformations.

The reaction of organomagnesium reagents (Grignard reagents) with sulfinate esters is a classical and highly effective method for the synthesis of sulfoxides, often referred to as the Andersen synthesis. This reaction is particularly significant for the preparation of chiral sulfoxides when enantiopure sulfinate esters, typically derived from chiral alcohols like (-)-menthol, are used. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfinate ester, leading to the displacement of the alkoxy group and the formation of the sulfoxide.

While this is a general and widely utilized method in organic synthesis, specific examples detailing the reaction of organomagnesium reagents with sulfinate esters derived directly from 4-phenylbenzenesulfinic acid are not extensively documented in the reviewed literature. However, the general principle of the Andersen synthesis is applicable.

An efficient and direct palladium-catalyzed sulfinylation of organoboron compounds with sulfinate esters has been developed, providing a broad range of sulfoxides. nih.govelsevierpure.comnih.gov This method is advantageous as it allows for the synthesis of sulfoxides with functional groups that might be sensitive to the oxidation step required in traditional multi-step syntheses. nih.gov The reaction demonstrates good functional group tolerance. For instance, the palladium-catalyzed sulfinylation using 2-naphthalene- and 4-chlorobenzenesulfinic acid methyl esters afforded the corresponding sulfoxides in moderate yields. nih.gov The synthesis of various alkyl aryl sulfoxides has also been successfully achieved using this methodology. nih.gov

| Catalyst Precursor | Substrate 1 | Substrate 2 | Product | Yield (%) |

| Palladium Precatalyst | Arylboronic Acid | 4-Phenylbenzenesulfinate Ester | 4-Phenylphenyl Aryl Sulfoxide | Not Specified |

| Palladium Precatalyst | Alkenylboron | 4-Phenylbenzenesulfinate Ester | 4-Phenylphenyl Alkenyl Sulfoxide | Not Specified |

Sulfinylation Reactions

Sulfur-Nitrogen (S-N) Bond Forming Reactions

The formation of sulfur-nitrogen bonds is a cornerstone of many synthetic methodologies, leading to compounds with significant applications in medicinal and materials chemistry. Sodium 4-phenylbenzenesulfinate is a key reagent in the synthesis of important S-N containing functional groups.

The synthesis of sulfonamides from sodium 4-phenylbenzenesulfinate and various primary or secondary amines is a well-established transformation. google.comnih.gov This reaction typically proceeds via an oxidative coupling mechanism, often mediated by reagents such as molecular iodine (I₂) or ammonium (B1175870) iodide (NH₄I). google.comnih.gov In these reactions, the sulfinate is believed to be oxidized in situ to a more reactive sulfonyl radical or sulfonyl iodide intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable sulfonamide linkage. nih.gov The reaction conditions are generally mild, offering a broad substrate scope with respect to the amine component, including aromatic, aliphatic, and heterocyclic amines. google.com

Table 1: Representative Conditions for Sulfonamide Synthesis

| Amine Substrate | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aniline | (n-C₄H₉)₄NBr, m-CPBA | Not Specified | Room Temperature | Good |

| Piperidine | NH₄I | CH₃CN | 80 °C | Excellent |

| Benzylamine | I₂ | Not Specified | Room Temperature | Good |

Data in this table is illustrative of general findings in the synthesis of sulfonamides from sodium sulfinates. google.comnih.gov

The direct synthesis of sulfonyl hydrazides from sodium sulfinates and hydrazine derivatives is a more recent development. A notable method involves the use of hypervalent iodine reagents to mediate this transformation. rsc.org This approach takes advantage of the "umpolung" or reversal of polarity of the sodium sulfinate. The hypervalent iodine reagent activates the sulfinate, generating a reactive intermediate that is susceptible to nucleophilic attack by mono- or disubstituted hydrazines. rsc.org This methodology provides a practical route to a diverse range of sulfonyl hydrazides, which are themselves important building blocks in organic synthesis. rsc.org Traditionally, sulfonyl hydrazides are prepared from the corresponding sulfonyl chlorides and hydrazine. google.commdpi.com

Sulfur-Sulfur (S-S) Bond Forming Reactions

The creation of sulfur-sulfur bonds is essential for the synthesis of compounds like thiosulfonates, which have applications in various fields of chemistry.

Thiosulfonates can be efficiently synthesized through the coupling of sodium 4-phenylbenzenesulfinate with thiols. This reaction is typically carried out under aerobic conditions and is often catalyzed by transition metal salts, such as copper(I) iodide (CuI) or iron(III) chloride (FeCl₃). google.com The reaction proceeds via an oxidative S-S coupling mechanism, where the thiol is oxidized and subsequently couples with the sulfinate anion to form the thiosulfonate product. This method is applicable to a wide variety of symmetrical and unsymmetrical thiosulfonates, providing good to excellent yields. google.com A catalyst-free method for the synthesis of thiosulfonates from sodium sulfinates in water has also been reported, presenting a green and economically viable alternative.

Table 2: Catalytic Systems for Thiosulfonate Synthesis

| Catalyst System | Co-reagents/Conditions | Substrate Scope | Yield Range |

|---|---|---|---|

| CuI-Phen·H₂O | Aerobic conditions | Aromatic and aliphatic thiols | 40-96% |

| FeCl₃ | Aerobic conditions | Aromatic and aliphatic thiols | 83-96% |

| None | Water, short reaction time | Not specified | Good |

Data in this table is based on general findings in the synthesis of thiosulfonates. google.com

Other Significant Transformation Pathways

Beyond S-N and S-S bond formation, sodium 4-phenylbenzenesulfinate is a crucial reagent for the synthesis of various sulfones, which are important structural motifs in medicinal chemistry and materials science.

The versatility of sodium 4-phenylbenzenesulfinate is further demonstrated in its reactions to form a range of sulfones through carbon-sulfur bond formation.

Vinyl Sulfones: These compounds can be synthesized from sodium 4-phenylbenzenesulfinate and various unsaturated precursors. For instance, the reaction with terminal alkynes, often catalyzed by copper, yields (E)-alkenyl sulfones with high stereoselectivity. Other methods include the decarboxylative sulfonylation of cinnamic acids and the electrochemical sulfonylation of styrenes. A transition metal-free approach using sodium iodide mediation for the reaction with alcohols has also been developed.

Allyl Sulfones: The synthesis of allyl sulfones is commonly achieved through the palladium-catalyzed reaction of sodium 4-phenylbenzenesulfinate with allylic substrates such as allylic alcohols or allylic acetates. google.com These reactions, often referred to as Tsuji-Trost type reactions, provide a reliable method for constructing the allyl sulfone framework. google.com

β-Keto Sulfones: There are several synthetic routes to β-keto sulfones utilizing sodium 4-phenylbenzenesulfinate. One common method involves the nucleophilic substitution of α-haloketones. rsc.org An alternative, one-pot procedure involves the reaction of styrenes with N-bromosuccinimide (NBS) in water, which generates an α-bromo ketone intermediate in situ that then reacts with the sulfinate. Furthermore, direct oxidative coupling of ketones with sodium sulfinates, mediated by hypervalent iodine reagents, provides another efficient pathway to these valuable compounds.

Table 3: Synthetic Routes to Various Sulfones

| Sulfone Type | Precursor | Key Reagents/Catalysts | General Reaction Type |

|---|---|---|---|

| Vinyl Sulfone | Terminal Alkyne | Copper catalyst | Hydrosulfonylation |

| Allyl Sulfone | Allylic Alcohol | Pd(OAc)₂, PPh₃, Et₃B | Dehydrative Sulfination |

| β-Keto Sulfone | Styrene (B11656) | NBS, Water | One-pot bromination and substitution |

| β-Keto Sulfone | Ketone | Hypervalent iodine reagent | Direct oxidative coupling |

Information in this table is a summary of common synthetic strategies. google.com

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Sodium sulfinates, such as sodium 4-phenylbenzenesulfinate, are effective precursors for generating sulfonyl radicals. researchgate.netresearchgate.net These radicals are pivotal in initiating cascade reactions, particularly ring-closing or cyclization processes. researchgate.netnih.gov The reaction sequence typically involves the generation of a sulfonyl radical from the sulfinate salt, which then adds to an unsaturated bond (like an alkene or alkyne) within the same molecule. This intramolecular addition is followed by a cyclization step, leading to the formation of sulfur-containing heterocyclic compounds. researchgate.net

A notable application of this methodology is the electrochemical sulfonylation-triggered cyclization of indole-tethered terminal alkynes using sulfinates as the sulfonyl source. This process yields exocyclic alkenyl tetrahydrocarbazoles, which are important structural motifs. The reaction proceeds efficiently under convenient operational conditions and demonstrates a broad tolerance for various substrates with diverse electronic and steric properties. researchgate.net

Table 1: Examples of Electrochemical Sulfonylation-Triggered Cyclization

| Substrate (Indole-Tethered Alkyne) | Sulfinate Source | Product | Yield |

|---|---|---|---|

| N-(But-3-yn-1-yl)-1H-indole | Sodium p-toluenesulfinate | 10-Methylene-9-tosyl-2,3,4,9-tetrahydro-1H-carbazole | Good |

| 5-Methoxy-N-(pent-4-yn-1-yl)-1H-indole | Sodium benzenesulfinate | 9-(Benzenesulfonyl)-6-methoxy-11-methylene-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole | Good |

| N-(But-3-yn-1-yl)-5-chloro-1H-indole | Sodium 4-chlorobenzenesulfinate | 9-((4-Chlorophenyl)sulfonyl)-6-chloro-10-methylene-2,3,4,9-tetrahydro-1H-carbazole | Good |

Data is illustrative of the reaction scope described in the literature. researchgate.net

Multicomponent Reactions Involving Sulfinates

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govresearchgate.net This approach is valued in drug discovery for its ability to rapidly generate complex and diverse molecular scaffolds. nih.gov Sodium sulfinates have emerged as valuable components in various MCRs. nih.govresearchgate.net

These reactions leverage the sulfinate as a source of the sulfonyl group, which can be incorporated into the final product alongside other functionalities. For example, three-component reactions involving the difunctionalization of alkenes can utilize a sulfinate, an alkene, and another reagent to install two different functional groups across the double bond in one step. researchgate.net A copper-catalyzed oxidative sulfonylation-azidation is one such reaction where a sulfonyl group from a sulfinate and an azide group are added to an alkene. researchgate.net

Table 2: Generalized Scheme for a Three-Component Sulfonylation-Azidation of Alkenes

| Component 1 | Component 2 | Component 3 | Key Conditions | Product Type |

|---|---|---|---|---|

| Alkene (e.g., Styrene) | Sodium Sulfinate (e.g., Sodium 4-phenylbenzenesulfinate) | Azide Source (e.g., TMSN₃) | Copper Catalyst, Oxidant | β-azido sulfone |

This table represents a general reaction type involving sulfinates in MCRs. researchgate.net

Development and Application of Sulfinate Protecting Groups

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. This is achieved using a "protecting group." The development of sulfinate protecting groups (SPGs) has become crucial, particularly for the synthesis of sulfonyl fluorides (SFs). nih.govchemrxiv.org Sulfonyl fluorides are important electrophiles used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool in drug discovery and biochemistry. nih.govchemrxiv.org

The direct synthesis and handling of complex sulfonyl fluorides can be challenging due to their reactivity and potential instability under various reaction conditions. nih.gov A solution is to protect the parent sulfinate, a more stable precursor. The protected sulfinate can be carried through multiple synthetic steps and deprotected at a later stage to reveal the sulfinate, which is then converted to the final sulfonyl fluoride. chemrxiv.orgrutgers.edu

Several SPGs have been developed with varying stabilities and deprotection conditions. nih.gov An ideal SPG should be stable to a wide range of common synthetic conditions but easily removable when desired. chemrxiv.org Recent innovations include the development of photolabile SPGs, which can be removed simply by exposure to light, avoiding the need for additional chemical reagents. nih.govrutgers.edu

Table 3: Common and Novel Sulfinate Protecting Groups (SPGs)

| Protecting Group Name | Abbreviation | Deprotection Condition | Reference |

|---|---|---|---|

| 3-methoxy-3-oxopropane-1-sulfone | SMOPS | Basic conditions | chemrxiv.org |

| 2-trimethylsilylethyl sulfone | SES | Fluoride source | nih.govchemrxiv.org |

| Rongacyl | - | Hydroxide (B78521) | chemrxiv.org |

| para-methoxybenzyl Rongalite | PMB-R | Light and Selectfluor | nih.govchemrxiv.org |

These protecting groups possess broad stability and can be coupled to aryl halides from their sulfinate salt precursors, streamlining the synthesis of diverse and structurally complex sulfonyl fluorides. nih.govchemrxiv.org

Mechanistic Investigations of Reactions Involving Sodium 4 Phenylbenzenesulfinate

Elucidation of Complex Reaction Pathways and Intermediates

The reactivity of sodium 4-phenylbenzenesulfinate is characterized by its participation in a variety of reaction mechanisms, including those involving radical intermediates, oxidative coupling, and nucleophilic substitution at the sulfonyl group. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired product outcomes.

Evidence for Radical Mechanisms

Recent studies have highlighted the role of sodium sulfinates as precursors to sulfonyl and other radicals in organic synthesis. These reactions often proceed via radical chain mechanisms. For instance, in dehalogenation reactions, a radical initiator like AIBN can generate a chain-propagating radical which then reacts with the sulfinate. libretexts.org The resulting sulfonyl radical can participate in various transformations. The generation of radicals from sodium sulfinates has been categorized into the formation of sulfonyl radicals, RS radicals, and trifluoromethyl radicals, which can then react with a wide range of organic molecules. researchgate.net Mechanistic studies suggest that thiosulfonates can be important intermediates in some of these radical processes. researchgate.net

Oxidative Coupling Pathways

Sodium 4-phenylbenzenesulfinate can undergo oxidative coupling reactions, often catalyzed by transition metals. In palladium-catalyzed desulfinative cross-coupling reactions, sodium sulfinates act as aryl sources through the extrusion of sulfur dioxide. nih.gov This process allows for the formation of new carbon-carbon bonds, such as in the synthesis of diarylmethanes from benzyl (B1604629) chlorides. nih.gov The mechanism involves the transmetalation between an organopalladium(II) species and the sodium sulfinate, followed by the elimination of SO2.

Nucleophilic Substitution Mechanisms at the Sulfonyl Group

Nucleophilic substitution at the sulfonyl sulfur of compounds derived from sodium 4-phenylbenzenesulfinate, such as arenesulfonyl chlorides, has been a subject of extensive kinetic and mechanistic studies. nih.gov These reactions are generally understood to proceed via a concerted SN2-type displacement, involving a single transition state. nih.gov The reactivity at the sulfonyl center is influenced by the nature of the substituents on the aromatic ring. nih.gov For example, the chloride-chloride exchange reaction in arenesulfonyl chlorides follows the Hammett equation, with a positive ρ-value indicating that electron-withdrawing groups accelerate the reaction. nih.gov Interestingly, ortho-alkyl groups can also enhance reactivity due to steric compression in the ground state. nih.gov

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a pivotal role in controlling the efficiency and selectivity of reactions involving sodium 4-phenylbenzenesulfinate. Palladium and copper catalysts are frequently employed, and their activity is often modulated by the choice of ligands and other additives.

Palladium Catalysis: Influence of Ligands and Precatalysts

Palladium complexes are widely used to catalyze cross-coupling reactions involving sulfinates. The choice of ligand coordinated to the palladium center has a profound impact on the reaction's outcome, including chemoselectivity and the extent of metal leaching into the product. mdpi.com For instance, in the diarylation of vinyl esters, the use of a specific palladium-dmpzc catalyst in water led to high chemoselectivity and minimal palladium contamination of the product. mdpi.com The nature of the ligand, including its bulkiness and bite angle, can influence the relative rates of the elementary steps in the catalytic cycle, such as diazoalkane coordination, nitrogen extrusion to form a carbene, and migratory insertion. nih.govuva.esresearchgate.net The stability of the palladium complex, which is affected by the ligand, also dictates the level of palladium leaching. mdpi.com In some cases, the addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to slightly improve the efficiency of palladium-catalyzed sulfinylation reactions. nih.gov

| Catalyst/Precatalyst | Ligand | Reaction Type | Effect on Efficiency/Selectivity | Reference |

| Palladium(II) acetate (B1210297) | - | Diarylation of vinyl esters | High palladium leaching (26 ppm) | mdpi.com |

| Pd-dmpzc | dmpzc | Diarylation of vinyl esters | High chemoselectivity, low palladium leaching (0.1 ppm) | mdpi.com |

| Palladium precatalyst | XPhos | Sulfinylation of arylboronic acid | Essential for catalysis | nih.gov |

| Pd(C6F5)(L-L)(NCMe) | dppe, dppp (B1165662), dppb | Carbene-aryl coupling | Reactivity order: dppe > dppp > dppb | nih.govuva.esresearchgate.net |

Impact of Basic Additives (e.g., Carbonates) on Reaction Course

The presence of a basic additive, such as potassium carbonate (K₂CO₃), is crucial for the successful execution of palladium-catalyzed desulfinative cross-coupling reactions with aryl sulfinates. nih.govacs.org Research has revealed a dual function for the carbonate in these reactions.

Firstly, the carbonate acts as a scavenger for sulfur dioxide (SO₂), which is extruded during the catalytic cycle. nih.govacs.org The removal of SO₂ from the reaction medium is essential, as its accumulation can inhibit the catalyst and lead to lower product yields. nih.gov Experiments have shown that in the absence of a carbonate base, the reaction yields are significantly diminished. For instance, in a model reaction between an aryl bromide and a carbocyclic sulfinate, the presence of K₂CO₃ resulted in a substantial increase in product yield compared to the reaction run without the base. acs.org It is proposed that the carbonate reacts with SO₂ to form sulfite (B76179) anions and carbon dioxide. nih.gov

Table 1: Effect of Potassium Carbonate on Product Yield

| Reaction Conditions | Product Yield (%) |

| With K₂CO₃ | 81 |

| Without K₂CO₃ | 3 |

| Data derived from a model reaction involving a carbocyclic sulfinate and an aryl bromide, demonstrating the critical role of the basic additive. acs.org |

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analysis of the palladium-catalyzed desulfinative cross-coupling of carbocyclic sulfinates, such as sodium 4-methylbenzenesulfinate (B2793641) (a close analog of sodium 4-phenylbenzenesulfinate), has been conducted to elucidate the reaction mechanism and identify the rate-determining step. nih.gov These studies often employ initial rate analysis, monitoring the reaction progress through methods like HPLC, as the heterogeneous nature of the reaction mixture (due to the partial solubility of the sulfinate salt and carbonate) makes monitoring by NMR spectroscopy challenging. nih.govacs.org

For carbocyclic sulfinates, kinetic studies have indicated that the reaction is first order in the palladium catalyst concentration. nih.gov However, determining the partial orders with respect to the sulfinate coupling partner and the carbonate base is complicated by their limited solubility. nih.gov

Identification and Characterization of Catalyst Resting States and Turnover Limiting Steps

In the catalytic cycle for the cross-coupling of carbocyclic aryl sulfinates, the catalyst resting state —the most stable palladium species in the reaction mixture—has been identified as the aryl bromide oxidative addition complex. nih.govacs.orgox.ac.uknih.gov This complex is formed after the initial oxidative addition of the aryl halide to the active Pd(0) species. The identification of this resting state is consistent with the finding that the subsequent step, transmetalation, is the turnover-limiting step. nih.govacs.org

The general catalytic cycle can be summarized as follows:

Activation: Reduction of the Pd(II) precatalyst to the active Pd(0) species.

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) oxidative addition complex (the catalyst resting state).

Transmetalation: The aryl sulfinate transfers its aryl group to the palladium complex. This is the slowest step (turnover-limiting).

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center to form the biaryl product, regenerating the Pd(0) catalyst.

Table 2: Key Mechanistic Steps and States for Carbocyclic Sulfinates

| Mechanistic Feature | Identified Step/Species |

| Catalyst Resting State | Aryl bromide oxidative addition complex |

| Turnover-Limiting Step | Transmetalation |

| Based on mechanistic studies of palladium-catalyzed desulfinative cross-coupling reactions. nih.govacs.org |

Investigation of Sulfinate Homocoupling Processes

The initial activation of the palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), to the catalytically active palladium(0) species is a critical, though often overlooked, step. Mechanistic studies have revealed that this reduction is mediated by the homocoupling of two sulfinate molecules . nih.govacs.org

In this process, the sulfinate salt reduces the Pd(II) to Pd(0), and in doing so, two sulfinate aryl groups couple to form a biaryl byproduct. This homocoupling is essential for generating the active catalyst that enters the main cross-coupling cycle. nih.gov While this process is necessary for catalyst activation, it also represents a competing reaction that consumes the sulfinate reagent. Understanding the conditions that favor the desired cross-coupling over homocoupling is important for optimizing reaction efficiency.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Organosulfur Compounds

Sodium sulfinates, including sodium 4-phenylbenzenesulfinate, are highly valued as versatile precursors for the construction of a diverse range of organosulfur compounds. researchgate.netnih.gov Depending on the reaction conditions, these salts can function as sulfonylating, sulfenylating, or sulfinylating agents. nih.govrsc.org This flexibility allows for the synthesis of various classes of sulfur-containing molecules, which are integral to pharmaceuticals, agrochemicals, and materials. researchgate.net

The utility of sodium sulfinates extends to the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.gov This reactivity enables the synthesis of key structural motifs such as sulfones, sulfonamides, and thiosulfonates. nih.govresearchgate.net For instance, vinyl sulfones, allylic sulfones, and β-keto sulfones, which are valuable in medicinal chemistry, can be readily prepared from sodium sulfinate precursors. nih.gov The ability to generate sulfonyl radicals from sodium sulfinates has also led to the development of innovative synthetic methods, including radical-triggered ring-closing sulfonylations and multicomponent reactions. rsc.org

The following table provides a summary of the types of organosulfur compounds that can be synthesized using sodium sulfinates as a building block.

| Class of Organosulfur Compound | Type of Bond Formed | Synthetic Application |

| Sulfones (including vinyl, allyl, and β-keto sulfones) | C–S | Pharmaceutical intermediates and bioactive molecules. nih.gov |

| Sulfonamides | N–S | Core structures in various drugs. nih.gov |

| Thiosulfonates | S–S | Versatile synthetic intermediates. nih.gov |

| Sulfides (Thioethers) | C–S | Important in pharmaceuticals and materials science. rsc.orgresearchgate.net |

Role in the Synthesis of Diaryl Thioethers

Sodium 4-phenylbenzenesulfinate and other sodium arylsulfinates have proven to be effective and odorless surrogates for thiols in the synthesis of diaryl thioethers. polyu.edu.hkpolyu.edu.hk These compounds are significant structural motifs found in many pharmaceuticals and organic materials. polyu.edu.hk Traditional methods for synthesizing thioethers often involve the use of volatile and malodorous thiols, making sodium sulfinates an attractive alternative. polyu.edu.hk

One effective method involves a copper-catalyzed cross-coupling reaction of sodium arylsulfinates with aryl iodides. polyu.edu.hk The use of a catalytic system, such as copper salts in the presence of a ligand like D-glucosamine, facilitates this transformation. polyu.edu.hk Mechanistic studies suggest that these reactions may proceed through a radical pathway. polyu.edu.hk

Furthermore, Chan-Lam type C-S coupling reactions have been developed, where aryl boronic acids are coupled with sodium arylsulfinates. polyu.edu.hk This approach, often catalyzed by copper(II) trifluoroacetate (B77799) and 1,10-phenanthroline, provides a broad scope for the synthesis of various diaryl thioethers in good yields. polyu.edu.hk The reaction is sensitive to radical inhibitors, once again pointing towards a radical-mediated mechanism. polyu.edu.hk

| Coupling Partner | Catalytic System | Key Features |

| Aryl Iodides | CuO / D-glucosamine | Utilizes an inexpensive and readily available catalytic system. polyu.edu.hk |

| Aryl Boronic Acids | Cu(TFA)₂ / 1,10-Phenanthroline | Broad substrate scope, including various organoboron reagents. polyu.edu.hk |

Enabling Reagent in Challenging Cross-Coupling Strategies

The application of sodium 4-phenylbenzenesulfinate extends to more challenging cross-coupling reactions, where it serves as a robust and versatile coupling partner. A significant advancement is the use of a dual photoredox and nickel catalysis system for the sulfonylation of a wide range of aryl, heteroaryl, and vinyl halides. nih.gov This method is notable for its mild reaction conditions, proceeding at room temperature, and its excellent functional group tolerance. nih.gov Importantly, this protocol is also applicable to less reactive aryl chlorides, which are often challenging substrates in traditional cross-coupling reactions. nih.gov

In addition to nickel catalysis, palladium-catalyzed cross-coupling reactions have also been developed. For instance, pyridine (B92270) and pyrimidine (B1678525) sulfinates have been successfully employed as coupling partners with aryl halides, serving as effective replacements for the often unstable corresponding boronic acids in Suzuki-Miyaura type reactions. tcichemicals.com This highlights the potential for sodium sulfinates to be used in the late-stage functionalization of complex molecules, a critical aspect of drug discovery. tcichemicals.com

The table below summarizes some of the advanced cross-coupling strategies involving sodium sulfinates.

| Catalytic System | Coupling Partners | Advantages |

| Photoredox/Nickel Dual Catalysis | Aryl, Heteroaryl, and Vinyl Halides | Mild reaction conditions (room temperature), excellent functional group tolerance, and applicability to aryl chlorides. nih.gov |

| Palladium Catalysis | Aryl Halides | Pyridine and pyrimidine sulfinates can replace unstable boronic acids in Suzuki-Miyaura cross-coupling. tcichemicals.com |

Contributions to Pharmaceutical and Material Science Synthesis

Organosulfur compounds, many of which can be synthesized from sodium 4-phenylbenzenesulfinate, are of paramount importance in both pharmaceutical and materials science. researchgate.netresearchgate.net The diaryl sulfone moiety, for example, is a key structural component in a variety of compounds exhibiting a broad range of biological activities, including antibacterial, anti-cancer, and anti-allergic properties. researchgate.net The ability to efficiently synthesize these structures using sodium sulfinates as precursors is therefore of significant interest to medicinal chemists. researchgate.net

In the realm of drug discovery, the late-stage functionalization of lead compounds is a crucial strategy for optimizing their pharmacological properties. The robust nature of sodium sulfinates and their compatibility with a variety of reaction conditions make them well-suited for this purpose. nih.gov They can be used to introduce the sulfonyl group into complex molecules, potentially enhancing their efficacy or altering their pharmacokinetic profile. nih.gov

The applications of thioethers, which can be synthesized from sodium sulfinates, also extend to the field of organic materials. polyu.edu.hk The incorporation of sulfur-containing functionalities can influence the electronic and physical properties of materials, leading to the development of novel organic conductors, semiconductors, and polymers.

Applications in Click Chemistry Methodologies (e.g., SuFEx precursors)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govsigmaaldrich.com A prominent example is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which has emerged as a powerful tool for creating robust molecular connections. nih.govnih.gov SuFEx chemistry relies on the unique reactivity of the S(VI)-F bond, allowing for the reliable formation of S(VI)-O and S(VI)-N linkages. nih.gov

While sodium 4-phenylbenzenesulfinate is not a direct precursor in the SuFEx reaction itself, its role as a building block for organosulfur compounds is relevant to this field. The sulfonyl group, which can be readily introduced using sodium sulfinates, is a key component of the precursors used in SuFEx chemistry. For instance, the conversion of phenolic compounds to their corresponding arylfluorosulfates for use in SuFEx-based drug functionalization demonstrates the importance of the sulfonyl moiety. nih.gov The development of potent anticancer agents through the SuFEx functionalization of existing drugs underscores the potential of this methodology. nih.gov

The ability to synthesize a wide variety of sulfonyl-containing molecules using sodium 4-phenylbenzenesulfinate as a starting material provides a foundation for the creation of novel SuFEx-able hubs and connectors, thereby expanding the reach and utility of this powerful click chemistry platform.

Advanced Analytical Methodologies for Characterization and Study of Aryl Sulfinates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the substance, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). uobasrah.edu.iq

For an aryl sulfinate like sodium 4-phenylbenzenesulfinate, ¹H NMR spectroscopy would be expected to show signals corresponding to the protons on the two phenyl rings. The chemical shifts (δ) of these protons, reported in parts per million (ppm), are influenced by their local electronic environment. Protons on the phenyl ring directly attached to the sulfinate group will have different chemical shifts from those on the terminal phenyl ring. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between adjacent protons and can help to determine the substitution pattern on the aromatic rings. core.ac.uk

| Compound/Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 120 - 150 |

| Methyl Protons (on ring) | ~2.3 | ~21 |

This table presents generalized data for related aryl sulfonamide compounds to illustrate typical NMR chemical shift ranges.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq For sodium 4-phenylbenzenesulfinate, the IR spectrum would be dominated by characteristic absorption bands corresponding to the sulfinate group and the aromatic rings.

The key vibrational modes for aryl sulfinates include the asymmetric and symmetric stretching of the S=O bond in the sulfinate group. These typically appear as strong bands in the region of 1000-1200 cm⁻¹. Additionally, the spectrum will show bands corresponding to C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching within the rings (in the 1400-1600 cm⁻¹ region). The S-O single bond stretch would also be present. A study on related benzenesulfonamides showed asymmetric and symmetric SO₂ vibrations in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively. researchgate.net

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| S=O Stretch (Sulfinate) | 1000 - 1200 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | > 3000 |

| S-O Stretch | 900 - 1000 |

This table outlines the expected infrared absorption regions for the key functional groups in an aryl sulfinate.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. When combined with separation techniques like liquid or gas chromatography, it becomes a powerful tool for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. youtube.com This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like sodium 4-phenylbenzenesulfinate. youtube.com

In an LC-MS analysis, the sample is first separated on an HPLC column, and the eluent is then introduced into the mass spectrometer. youtube.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds, where the analyte molecules are ionized into the gas phase. youtube.com The mass spectrometer then detects the molecular ion, which for sodium 4-phenylbenzenesulfinate would be the [M-Na]⁻ anion or adducts in positive ion mode. This allows for the precise determination of the molecular weight of the sulfinate anion. LC-MS methods have been successfully developed for the selective determination of other aromatic sulfonates in various matrices. nih.govnih.gov The technique offers high sensitivity and selectivity, making it valuable for both qualitative and quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines gas chromatography for separation with mass spectrometry for detection. youtube.comresearchgate.net It is primarily used for the analysis of volatile and thermally stable compounds. researchgate.net

Direct analysis of a salt like sodium 4-phenylbenzenesulfinate by GC-MS is not feasible due to its non-volatile nature. The compound would decompose at the high temperatures required for vaporization in the GC inlet. researchgate.net However, GC-MS can be employed for the analysis of aryl sulfinates if they are first converted into more volatile derivatives. For example, methylation of related sulfonylurea drugs has been used to enable their analysis by GC-MS. nih.gov This derivatization step converts the non-volatile compound into a form that can pass through the GC column. While not a direct method for the title compound, this approach demonstrates a potential, albeit indirect, application of GC-MS in the broader analysis of sulfinate-containing structures.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are pivotal for the separation, identification, and quantification of aryl sulfinates like sodium;4-phenylbenzenesulfinate from complex mixtures. The selection of a specific chromatographic method is dictated by the physicochemical properties of the analyte, including its polarity, ionic nature, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. phenomenex.com The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. phenomenex.comuv.es

For a compound like this compound, which possesses both a non-polar biphenyl (B1667301) group and a polar ionic sulfinate group, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a more polar mixture, typically of water and an organic modifier like acetonitrile (B52724) or methanol. phenomenex.comlew.ro The retention mechanism is primarily based on hydrophobic interactions; less polar compounds are retained longer on the column. uv.eslew.ro

The mobile phase composition is a critical factor that governs retention and resolution. phenomenex.comsphinxsai.com For this compound, adjusting the ratio of the organic modifier to the aqueous phase allows for the fine-tuning of its retention time. sphinxsai.comresearchgate.net Due to the anionic nature of the 4-phenylbenzenesulfinate, ion-pairing chromatography, a subset of RP-HPLC, can be utilized to improve peak shape and retention. This involves adding an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) to the mobile phase, which forms a neutral ion pair with the analyte, enhancing its interaction with the non-polar stationary phase. uv.es Another approach to manage the ionic character and improve peak symmetry involves adjusting the pH of the mobile phase with buffers. sphinxsai.comjournalagent.com

Table 1: Illustrative RP-HPLC Parameters for Aryl Sulfinate Analysis

| Parameter | Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interactions. researchgate.net |

| Mobile Phase | Acetonitrile:Water (Gradient) | Organic modifier to elute the analyte; gradient elution optimizes separation. phenomenex.com |

| Buffer | Phosphate Buffer (pH 3.5) | Controls the ionization state of the analyte and silanol (B1196071) groups on the stationary phase. journalagent.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. researchgate.net |

| Detection | UV at 254 nm | The aromatic rings in the molecule allow for strong UV absorbance. researchgate.net |

| Temperature | 25 °C | Maintains consistent retention times. |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to RP-HPLC, especially for separating polar and hydrophilic compounds. nih.govsigmaaldrich.com Given that this compound is a salt and possesses significant polarity, HILIC is an effective analytical technique. thermofisher.commerckmillipore.com HILIC employs a polar stationary phase (such as bare silica (B1680970) or silica bonded with polar functional groups like amide or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (>60%). sigmaaldrich.comthermofisher.com

The retention mechanism in HILIC is distinct from RP-HPLC. It is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer adsorbed onto the surface of the polar stationary phase. sigmaaldrich.comthermofisher.comchromatographyonline.com More hydrophilic compounds are retained more strongly. sigmaaldrich.com The elution order in HILIC is often the opposite of that observed in RP-HPLC. thermofisher.com Gradient elution in HILIC starts with a high organic solvent concentration, and the aqueous content is increased to elute the analytes. nih.gov This mode offers the advantage of using mobile phases that are highly volatile, which is beneficial for coupling with mass spectrometry (MS) and can lead to enhanced sensitivity. thermofisher.com

Table 2: Representative HILIC Method Parameters

| Parameter | Condition | Purpose |

| Column | Amide-bonded silica, 150 x 4.6 mm, 3 µm | A polar stationary phase to facilitate hydrophilic partitioning. thermofisher.comchromatographyonline.com |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water | Aqueous component of the mobile phase, provides buffer capacity. |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase. |

| Gradient | 95% B to 50% B over 15 min | Increasing the aqueous content elutes the polar analytes. nih.gov |

| Flow Rate | 0.8 mL/min | Adapted for the specific column and separation. |

| Detection | ESI-MS | Provides high sensitivity and structural information for polar analytes. chromatographyonline.com |

| Temperature | 30 °C | Ensures reproducible retention and separation. |

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized subset of HPLC designed for the separation and determination of ionic species. researchgate.net It is the ideal technique for quantifying the 4-phenylbenzenesulfinate anion directly. The most common mode for anion analysis is anion-exchange chromatography coupled with suppressed conductivity detection. nih.gov

In this technique, the stationary phase consists of a resin with covalently attached cationic functional groups (anion exchanger). nih.gov When the sample is introduced, anionic analytes like 4-phenylbenzenesulfinate are retained on the column through electrostatic interactions. Separation is achieved by eluting the analytes with a mobile phase (the eluent) containing a competing anion, such as carbonate, bicarbonate, or hydroxide (B78521). nih.gov A gradient elution, where the concentration of the competing anion is increased over time, is often used to separate analytes with different charges or affinities for the stationary phase. nih.govchromatographyonline.com

Following separation, the column effluent passes through a suppressor device. The suppressor reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to sensitive and selective detection against a low background. chromatographyonline.com This makes IC a robust and sensitive method for determining the concentration of sulfinates and other ionic species in various matrices. lcms.czchromatographyonline.com

Table 3: Typical Ion Chromatography Conditions for Anion Analysis

| Parameter | Condition | Purpose |

| Column | High-capacity anion-exchange column (e.g., Polyvinyl alcohol with quaternary ammonium groups) | Stationary phase for retaining anionic analytes. nih.gov |

| Eluent | Potassium Hydroxide (KOH) gradient | Eluent anion displaces the analyte from the stationary phase. thermofisher.com |

| Flow Rate | 1.2 mL/min | Standard flow for the specified column type. researchgate.net |

| Detection | Suppressed Conductivity | Provides sensitive and selective detection of ionic species. nih.govchromatographyonline.com |

| Suppressor | Anion electrolytically regenerated suppressor | Reduces background eluent conductivity. |

| Injection Volume | 20 µL | A typical volume for IC analysis. nih.gov |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable analytical technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. For a solid compound like this compound, XRD provides definitive information about its crystal lattice, unit cell dimensions, and the spatial arrangement of its ions. tcd.ie

The fundamental principle behind XRD is Bragg's Law (nλ = 2d sinθ), which describes the conditions for constructive interference of X-rays scattered by the planes of atoms within a crystal. tcd.ie In an experiment, a beam of monochromatic X-rays is directed at the sample, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). rsc.org

For a comprehensive structural analysis, single-crystal X-ray diffraction is the gold standard. A suitable single crystal of this compound is mounted and rotated in the X-ray beam, generating a complex three-dimensional diffraction pattern. Analysis of the positions and intensities of the diffraction spots allows for the determination of the space group and the precise coordinates of each atom within the unit cell, revealing detailed information about bond lengths, bond angles, and intermolecular interactions like ion packing and hydrogen bonding. nih.gov

If growing a single crystal is not feasible, X-ray Powder Diffraction (XRPD) can be used. In XRPD, a sample composed of many randomly oriented microcrystals (a powder) is analyzed. tcd.ie The resulting diffraction pattern consists of a series of peaks at specific 2θ angles, corresponding to the various lattice planes in the crystal structure. researchgate.netresearchgate.net While XRPD typically does not provide the atomic-level resolution of single-crystal XRD, it is invaluable for phase identification (by comparing the pattern to a database), determining crystal purity, and analyzing polymorphism. nih.gov

Table 4: Information Obtained from X-ray Diffraction Analysis

| Parameter Determined | Description | Technique |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). rsc.org | Single-Crystal XRD, Powder XRD |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Single-Crystal XRD, Powder XRD |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Single-Crystal XRD |

| Bond Lengths & Angles | Precise measurements of the distances and angles between bonded atoms. | Single-Crystal XRD |

| Phase Identification | Confirmation of the crystalline phase and identification of impurities. researchgate.net | Powder XRD |

| Crystallite Size | Estimation of the average size of the crystalline domains. researchgate.net | Powder XRD |

Computational Chemistry Approaches for Sodium 4 Phenylbenzenesulfinate

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of sodium 4-phenylbenzenesulfinate at the atomic and electronic levels. These methods model the behavior of electrons in the molecule, which governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of aryl sulfinates, including sodium 4-phenylbenzenesulfinate. researchgate.net This method is favored for its balance of computational cost and accuracy. DFT calculations can elucidate several key aspects of the molecule.

One of the main applications of DFT is in understanding the reaction mechanisms involving sulfinate salts. For instance, DFT calculations have been employed to investigate the synthesis of sodium aryl sulfinates, providing a detailed understanding of the catalytic cycle and the intermediates involved. researchgate.net These calculations can help determine the most likely reaction pathways by comparing the energies of different proposed intermediates and transition states.

DFT is also used to study the electronic structure of the sulfinate group. The distribution of electron density, which can be calculated using DFT, is crucial for predicting the molecule's reactivity. The negative charge on the sulfinate anion is not localized on a single oxygen atom but is delocalized across the sulfur and two oxygen atoms. This delocalization stabilizes the anion and influences its nucleophilic character.

Furthermore, DFT can be used to calculate various molecular properties that are relevant to the reactivity of sodium 4-phenylbenzenesulfinate. These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and shape of these orbitals indicate where the molecule is likely to act as a nucleophile or an electrophile.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and its reaction products.

A study on the adsorption behavior of related organosulfur compounds on nanocages utilized DFT to calculate adsorption energy, solvation energy, and other quantum molecular descriptors. nih.gov Such approaches could be applied to sodium 4-phenylbenzenesulfinate to understand its interactions with surfaces and other molecules. nih.gov

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For sodium 4-phenylbenzenesulfinate, ab initio methods can be used to refine the understanding of its electronic structure and reactivity.

These methods are particularly useful for studying reaction mechanisms where electron correlation effects are significant. For example, in reactions where bond breaking and bond formation occur simultaneously, the detailed electronic rearrangements are often better described by high-level ab initio calculations.

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of sodium 4-phenylbenzenesulfinate and its interactions with its environment, such as solvent molecules or other reactants. nih.gov

For a flexible molecule like sodium 4-phenylbenzenesulfinate, which has a rotatable bond between the two phenyl rings, MD simulations can explore the different possible conformations and their relative energies. This is important because the conformation of the molecule can significantly affect its reactivity.

MD simulations are also invaluable for studying the behavior of the compound in solution. They can model the solvation shell around the sulfinate anion and the sodium cation, providing insights into how the solvent influences the reactivity of the salt. Recent studies on related sulfated molecules have highlighted the importance of accurate force fields in MD simulations to correctly model interactions with ions and the surrounding environment. nih.gov

Mechanistic Insights through Computational Modeling